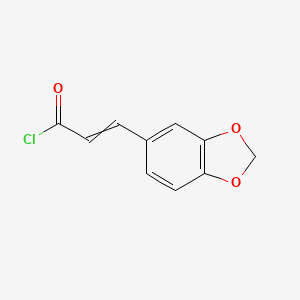
1,3-dibutyl-benzene
Übersicht
Beschreibung
1,3-dibutyl-benzene is an organic compound with the molecular formula C14H22. It is a derivative of benzene, where two butyl groups are attached to the benzene ring at the 1 and 3 positions. This compound is known for its chemical stability and is used in various industrial and research applications.
Vorbereitungsmethoden
1,3-dibutyl-benzene can be synthesized through several methods. One common synthetic route involves the cross-coupling of Grignard reagents with aryl halides in the presence of a phosphine-nickel catalyst. For example, 1-bromobutane can react with magnesium to form a Grignard reagent, which is then coupled with 1,3-dichlorobenzene in the presence of a nickel catalyst to produce 1,3-dibutylbenzene . Industrial production methods often involve similar catalytic processes to ensure high yields and purity.
Analyse Chemischer Reaktionen
1,3-dibutyl-benzene undergoes various chemical reactions, including:
Oxidation: The butyl groups can be oxidized to form carboxylic acids.
Reduction: The benzene ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen gas for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-dibutyl-benzene is used in various scientific research applications, including:
Chemistry: It serves as a non-polar solvent and a reference compound in chemical reactions.
Biology: It is used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: Research on its potential therapeutic properties is ongoing.
Wirkmechanismus
The mechanism of action of 1,3-dibutylbenzene involves its interaction with various molecular targets and pathways. Its chemical stability allows it to participate in reactions without undergoing significant structural changes. The butyl groups can influence the reactivity of the benzene ring, making it more or less susceptible to certain reactions. The exact molecular targets and pathways depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
1,3-dibutyl-benzene can be compared with other similar compounds such as:
n-Butylbenzene: A compound with a single butyl group attached to the benzene ring.
1,2-Dibutylbenzene: A compound with two butyl groups attached at the 1 and 2 positions of the benzene ring.
Eigenschaften
CAS-Nummer |
17171-74-3 |
|---|---|
Molekularformel |
C14H22 |
Molekulargewicht |
190.32 g/mol |
IUPAC-Name |
1,3-dibutylbenzene |
InChI |
InChI=1S/C14H22/c1-3-5-8-13-10-7-11-14(12-13)9-6-4-2/h7,10-12H,3-6,8-9H2,1-2H3 |
InChI-Schlüssel |
BLZIWBDUMUJHOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=CC=C1)CCCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B8759707.png)
![(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)acetic acid](/img/structure/B8759720.png)

![Hexanoic acid, 6-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, hydrazide](/img/structure/B8759736.png)

